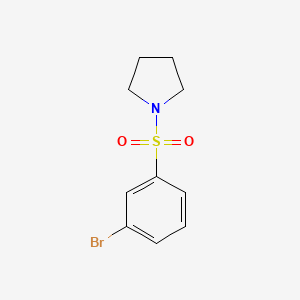

5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

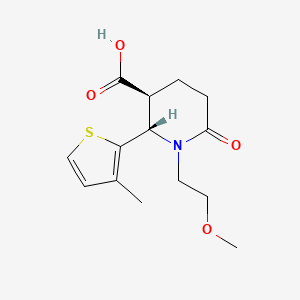

The compound 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse applications in material science and pharmaceuticals. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Substituents on the oxadiazole ring, such as the tert-butyl and nitrophenyl groups, can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) involves nitration of a dinitromethanide precursor with nitronium tetrafluoroborate . Another method for synthesizing 3-aryl-1,2,4-oxadiazol-5(4 H)-ones, which are structurally related to the compound of interest, uses tert-butyl nitrite (TBN) mediated synthesis from terminal aryl alkenes through a biradical reaction intermediate . Additionally, 2,5-disubstituted 1,3,4-oxadiazoles with sterically hindered groups have been synthesized by condensation reactions involving acids, hydrazine dihydrochloride, and cyclodehydration of N-acyl-N'-[4-hydroxy-3,5-di(tertbutyl)benzoyl]hydrazones .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by LCMS, NMR, IR, and CHN elemental analysis, and its crystal structure was elucidated using single crystal XRD data . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the oxadiazole ring.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring and the substituents attached to it. The synthesis of 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, for example, involves the reaction of 5-amino-1,3-benzenedicarboxylic acid with 4-tert-butylbenzoyl hydrazine, indicating the reactivity of the amino group and the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. High density is a notable feature of some oxadiazole compounds, as seen in the single crystal X-ray diffraction studies of 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) . The thermal stability and sensitivity of these compounds can be assessed using differential scanning calorimetry (DSC) and standardized tests . The presence of tert-butyl groups can introduce steric hindrance, affecting the compound's reactivity and stability . Additionally, the biological activity, such as antibacterial and anthelmintic properties, can be evaluated through in vitro assays, as demonstrated for tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Antitumor Activity : Novel 1,2,4-oxadiazole analogs, including compounds with a 3-tert-butyl-1,2,4-oxadiazol-5-yl moiety, were synthesized and tested for antitumor activity. One compound exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Antibacterial Activity : S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, synthesized from 3-nitrobenzoic acid, demonstrated significant antibacterial activity against various bacteria, including Gram-negative and Gram-positive strains (Aziz‐ur‐Rehman et al., 2013).

Photophysical Applications

Light Emitting Applications : A study on a novel green light-emitting 1,3,4-oxadiazole demonstrated its potential use in fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS quantum dots, showing high FRET efficiency and strong dipole-dipole interaction (Pujar et al., 2017).

OLED Materials : The use of 2-methyl-5-phenyl-1,3,4-oxadiazoles, including carbazole-substituted derivatives, in organic light-emitting diodes (OLEDs) was explored. These compounds showed blue-shifted fluorescence and maintained singlet-triplet energy separation, important for OLED efficiency (Cooper et al., 2022).

Environmental and Analytical Applications

Herbicide Residue Analysis : Oxadiazon, a related compound, was analyzed in thyme samples for herbicide residue levels using gas chromatography with electron-capture detection and mass spectrometry, highlighting its application in environmental monitoring (Fenoll et al., 2008).

Soil Behavior Study : The behavior of oxadiazon in soil, with and without organic matter, was studied to understand its mobility and persistence, providing insights into environmental behavior of related oxadiazole compounds (Mendes et al., 2016).

Eigenschaften

IUPAC Name |

5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-5-4-6-9(7-8)15(16)17/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPMVLKLTRSNTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429262 |

Source

|

| Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

1004398-30-4 |

Source

|

| Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)

![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)